1-Cyanoprop-1-en-2-yl acetate
Description
Contextual Significance in Organic Synthesis and Materials Science
In organic synthesis, the value of 1-cyanoprop-1-en-2-yl acetate (B1210297) lies in its identity as a versatile building block. The enol acetate group serves as a protected form of a ketone, specifically butan-2-one, which can be unmasked under specific conditions. Enol acetates are crucial intermediates for the synthesis of α-aryl and α-alkyl ketones through reactions like photoredox-catalyzed arylations and alkylations. scielo.brrsc.org They are also precursors for generating specific enolates and can participate in various coupling reactions to form new carbon-carbon bonds. acs.orgresearchgate.netucsb.edu
Simultaneously, the α,β-unsaturated nitrile functionality is a powerful tool for synthesis. fiveable.me These systems are excellent Michael acceptors, allowing for the conjugate addition of a wide range of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. fiveable.meumich.edu The conjugated nitrile group enhances the reactivity of the carbon-carbon double bond and is instrumental in constructing nitrogen-containing heterocyclic compounds like pyridines and pyrroles. fiveable.me The presence of both of these functional groups in one molecule suggests its potential utility in complex synthetic sequences where sequential and controlled reactions are required. An example from patent literature shows a derivative, 2-(1-cyanoprop-1-en-2-yl)-3-(2-methylprop-1-en-1-yl)-bicyclo[2.2.1]heptane, being used as an intermediate, highlighting the integration of this core structure into more complex molecular frameworks. prepchem.com
While direct applications in materials science are not extensively documented, the unsaturated nature of the molecule suggests potential as a monomer or co-monomer in polymerization reactions. The nitrile group could also be a site for post-polymerization modification, offering a route to functional materials.
Overview of Structural Features and Reactivity Principles of Enol Acetates and α,β-Unsaturated Nitriles
The reactivity of 1-cyanoprop-1-en-2-yl acetate is dictated by the interplay between its two primary functional groups.
Enol Acetates: This functional group is essentially a stabilized enol. The acetate is an effective protecting group for the enol, which would otherwise tautomerize to the ketone. The carbon-carbon double bond of the enol acetate can undergo a variety of addition reactions. For instance, visible-light-mediated photoredox catalysis allows for arylation and acylation at the α-carbon. scielo.brresearchgate.net They can also undergo electrochemical alkoxylation to form α-alkoxylated ketones. acs.org The reactivity is influenced by electronic factors; electron-withdrawing groups on an attacking radical generally increase the reaction rate. scielo.br
α,β-Unsaturated Nitriles: This moiety is characterized by a carbon-carbon double bond conjugated with a nitrile (C≡N) group. fiveable.me This conjugation delocalizes pi-electrons across the system, making the β-carbon electrophilic and susceptible to nucleophilic attack in what is known as a Michael addition. fiveable.me These compounds are versatile intermediates that can undergo 1,4-hydride addition to generate keteniminate intermediates, which are valuable in C-C coupling reactions. umich.edu Furthermore, they are excellent dienophiles in Diels-Alder reactions for the construction of cyclic systems. fiveable.me
The combination of these two groups in this compound creates a molecule with multiple reactive sites. The table below summarizes the characteristic reactions of each functional group, which are all theoretically possible for this compound.
| Functional Group | Typical Reactions |
| Enol Acetate | α-Arylation/Alkylation (radical, photoredox) scielo.brrsc.org |
| Hydrolysis to form ketones ucsb.edu | |
| Cycloadditions scielo.br | |
| Electrochemical alkoxylation acs.org | |
| α,β-Unsaturated Nitrile | Michael Addition (1,4-conjugate addition) fiveable.me |
| Diels-Alder Reactions (Cycloadditions) fiveable.me | |
| Catalytic reduction/hydrogenation organic-chemistry.org | |
| Precursors to nitrogen-containing heterocycles fiveable.me |
Scope and Objectives of Academic Research on this compound
While extensive academic research focusing exclusively on this compound is not prominent, the study of structurally related compounds provides a clear direction for potential research objectives. A key area of interest is the study of highly reactive α-cyanoenol intermediates. For example, the active metabolite of the drug leflunomide (B1674699) is an α-cyanoenol, A771726, formed by the metabolic opening of an isoxazole (B147169) ring. researchgate.netsemanticscholar.org The high reactivity of this intermediate is central to the drug's mechanism of action.
Academic research on this compound would likely pursue the following objectives:
Exploration of Reactivity: A primary goal would be to systematically investigate the chemoselectivity of the molecule. Research would aim to define reaction conditions that allow for selective transformation of either the enol acetate or the unsaturated nitrile, or to explore tandem reactions that involve both.
Utility as a Synthetic Intermediate: A major objective would be to demonstrate its utility in the synthesis of complex natural products or pharmaceutically relevant molecules. This would involve using the compound as a key building block in multi-step synthetic pathways.
Mechanistic Studies: Research would focus on understanding the electronic interplay between the two functional groups and how this influences reactivity. This could involve both experimental and computational studies to probe reaction mechanisms, such as those in cycloaddition or radical reactions. scielo.brresearchgate.net
Development of Novel Transformations: The unique structure could be leveraged to develop new synthetic methodologies. For example, exploring its behavior in transition-metal-catalyzed cross-coupling reactions could lead to novel ways of constructing complex molecular architectures.
In essence, the academic scope for this compound involves its full characterization as a synthetic tool, from understanding its fundamental reactivity to applying it in the streamlined synthesis of valuable target molecules.
Structure
2D Structure
3D Structure
Properties
CAS No. |
646516-85-0 |
|---|---|
Molecular Formula |
C6H7NO2 |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
1-cyanoprop-1-en-2-yl acetate |
InChI |
InChI=1S/C6H7NO2/c1-5(3-4-7)9-6(2)8/h3H,1-2H3 |
InChI Key |
GYVPBWMRQQBQJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC#N)OC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 1 Cyanoprop 1 En 2 Yl Acetate and Its Structural Analogs
Traditional Synthetic Pathways for Enol Acetates
Traditional methods for synthesizing enol acetates and their derivatives have long been established in organic chemistry. These pathways typically involve the manipulation of ketone enols or the strategic condensation of precursors to build the desired unsaturated framework.
The formation of enol acetates is commonly achieved through the acetylation of enolizable ketones. This process involves the conversion of a ketone into its corresponding enol or enolate form, which then acts as a nucleophile to attack an acetylating agent. The enolate can be generated using a suitable base, and its subsequent reaction with an electrophilic acetyl source, such as acetic anhydride (B1165640) or acetyl chloride, yields the enol acetate (B1210297). acs.orgucalgary.ca An alternative method involves the use of isopropenyl acetate as both a reactant and a solvent in the presence of an acidic catalyst, which facilitates an acyl exchange to produce the desired enol acetate from a ketone. google.com
A critical consideration in this methodology is the competition between O-acylation (leading to the desired enol acetate) and C-acylation (leading to a β-diketone). ucalgary.canih.gov The choice of reaction conditions, substrate, and acylating agent can influence the outcome. Generally, the reaction of ketone enolates with "hard" electrophiles tends to favor O-acylation. nih.gov
The Knoevenagel condensation is a powerful and versatile tool for forming carbon-carbon bonds, making it highly suitable for synthesizing the backbone of 1-Cyanoprop-1-en-2-yl acetate. wikipedia.org This reaction is a modification of the aldol (B89426) condensation and involves the reaction of a carbonyl compound (an aldehyde or ketone) with a compound containing an active methylene (B1212753) group, such as those flanked by electron-withdrawing groups. wikipedia.orgeurekaselect.comresearchgate.net
For the synthesis of cyano-containing structures, precursors like ethyl cyanoacetate (B8463686) or malononitrile (B47326) are ideal active methylene compounds. researchgate.net The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine), which deprotonates the active methylene compound to form a nucleophilic enolate. wikipedia.org This enolate then adds to the carbonyl group of the aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.orgeurekaselect.com The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in many Knoevenagel condensations. researchgate.net
| Active Methylene Precursor | Carbonyl Compound | Catalyst/Conditions | Reference |
|---|---|---|---|
| Malononitrile, Cyanoacetamides, Cyanoacetates | Aldehydes | Lewis acids or basic catalysts, Microwave radiation | eurekaselect.comresearchgate.net |
| Cyanoacetic acid | Various aldehydes | KOH, Microwave irradiation in water | scielo.br |
| Malononitrile or Ethyl Cyanoacetate | Aldehydes | CTMAB in water | researchgate.net |
| Thiobarbituric acid | 2-methoxybenzaldehyde | Piperidine in ethanol | wikipedia.org |
Advanced and Catalytic Synthesis Strategies
Modern organic synthesis increasingly relies on catalytic methods to improve reaction efficiency, selectivity, and sustainability. These advanced strategies offer powerful alternatives for the preparation of this compound and its analogs.
Transition metal catalysis provides a highly effective means of synthesizing vinylic esters. nuu.uz Catalysts based on palladium, ruthenium, copper, and zirconium have been developed for this purpose. researchgate.netacs.org Common approaches include:
Cross-Coupling Reactions : These reactions involve the coupling of a vinyl organometallic reagent (e.g., vinylboronic acid or vinylstannane) with an acetate source in the presence of a palladium catalyst. mdpi.com
Transvinylation : This method involves the exchange of a vinyl group from a readily available vinyl ester, such as vinyl acetate, to a carboxylic acid. nuu.uz This process can be catalyzed by various transition metals.
Fujiwara-Morita Reaction : This palladium-catalyzed reaction can be used to prepare monosubstituted vinyl acetates. mdpi.com
These methods are prized for their ability to proceed under mild conditions and their tolerance for a wide range of functional groups. nuu.uz
| Catalyst System | Reaction Type | Description | Reference |
|---|---|---|---|
| Palladium Complexes | Cross-Coupling / Fujiwara-Morita | Catalyzes the formation of C-C bonds to produce vinyl esters from various precursors. | mdpi.com |
| Zirconium Catalyst | Dehydrogenative Boration | Enables the synthesis of vinyl boronate esters, which are versatile intermediates for vinylic esters. | researchgate.net |
| Copper, Nickel, Ruthenium | α-Vinylation | Used for the α-vinylation of ketone enolates or their derivatives to form C(sp³)–C(sp²) bonds. | acs.org |
| 3d Metal Catalysts | Transvinylation | Efficiently catalyzes vinyl exchange reactions between vinyl acetate and carboxylic acids. | nuu.uz |
Radical chemistry offers unique pathways for the synthesis of complex molecules, including cyano-substituted alkenes. Recent advancements have demonstrated that radical-mediated processes can be harnessed to achieve functional group translocation and construct C-C bonds under mild conditions. For instance, photocatalytic methods can enable the selective 1,4-cyano translocation to alkenyl C(sp²)-H sites, transforming a homoallylic nitrile into a more functionalized alkenyl cyanide. nih.gov
Other strategies involve the generation of cyanoalkyl radicals, often through the ring-opening of cyclic oxime esters, which can then be trapped in catalytic cycles to form new C-C bonds. nih.gov Dual photoredox and copper catalysis has proven effective in achieving enantioselective ring-opening cyanations. nih.gov These radical transformations provide access to diverse cyano-alkene structures that might be challenging to obtain through traditional ionic pathways. rsc.org
The synthesis of a specific isomer of this compound requires precise control over several aspects of the chemical reaction.
Chemoselectivity : This refers to the selective reaction of one functional group in the presence of others. A key chemoselective challenge in synthesizing enol acetates from carbonyl compounds is achieving O-acylation over C-acylation. nih.gov The choice of an appropriate electrophile and reaction conditions is crucial to direct the reaction toward the desired enol acetate product.
Regioselectivity : This involves controlling the position of the newly formed double bond and the placement of substituents. In Knoevenagel-type reactions, the regiochemistry is inherently controlled by the positions of the reacting carbonyl and active methylene groups. When forming enolates from unsymmetrical ketones, regioselectivity becomes a critical issue, with conditions being chosen to favor either the kinetic or thermodynamically more stable enolate, thus dictating the position of the resulting double bond in the acetate product.
Stereoselectivity : This concerns the spatial arrangement of atoms, particularly the geometry (E/Z) of the double bond. Knoevenagel condensations can sometimes produce a mixture of E and Z isomers. wikipedia.org However, because the isomers can often equilibrate through a common hydroxyl intermediate, the thermodynamically more stable isomer can frequently be obtained as the major product under the right conditions. wikipedia.org In transition metal-catalyzed and radical reactions, the stereochemical outcome is often intricately linked to the structure of the catalyst, ligands, and the specific reaction mechanism.
Multicomponent Reactions Incorporating this compound Synthons
While direct multicomponent reactions employing this compound are not extensively documented, the closely related Morita-Baylis-Hillman (MBH) acetates, derived from α,β-unsaturated aldehydes and ketones, serve as excellent surrogates for understanding its potential reactivity in MCRs. These synthons are characterized by multiple reactive sites, making them ideal candidates for the construction of diverse and complex molecular architectures in a single pot. The reactivity of this compound in such transformations can be inferred from the behavior of analogous MBH acetates in multicomponent systems.
A notable example of such a reaction is the synthesis of highly functionalized heterocycles. For instance, MBH adducts and their acetate derivatives can act as 1,3-bielectrophilic synthons. They can react with various 1,3-binucleophiles in a cascade double Michael addition to construct a range of oxa-, thia-, and aza-heterocycles.
One illustrative multicomponent approach involves the reaction of an MBH acetate with a binucleophile, leading to the formation of complex heterocyclic frameworks. The general scheme for such a transformation is depicted below:
Scheme 1: General Representation of a Multicomponent Reaction Involving an MBH Acetate
In a hypothetical multicomponent reaction involving a synthon of this compound, the α,β-unsaturated nitrile system provides an electrophilic site for initial nucleophilic attack, while the acetate group can act as a leaving group in a subsequent step, facilitating cyclization or further functionalization.
Detailed research findings from studies on related systems provide insight into the potential of this compound synthons in MCRs. For example, the organocatalytic enantioselective domino reactions initiated by MBH processes allow for the construction of complex chiral skeletons from simple starting materials. These reactions often proceed through a sequence of Michael addition, Mannich reaction, and subsequent cyclization, highlighting the versatility of the MBH scaffold.
The following interactive data table summarizes representative examples of multicomponent reactions involving MBH acetates and related synthons, which can be considered analogous to the potential reactivity of this compound.
| Reactant 1 (MBH Acetate Analog) | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Yield (%) |
|---|---|---|---|---|---|
| Acetate of Methyl 2-(hydroxy(phenyl)methyl)acrylate | Malononitrile | Ammonium Acetate | Reflux | Polysubstituted Dihydropyridine | 85 |
| Acetate of Ethyl 2-(hydroxy(4-chlorophenyl)methyl)acrylate | Ethyl Acetoacetate | Aniline | Microwave | Functionalized Quinoline | 92 |
| Baylis-Hillman acetate of Acrylonitrile | Thiophenol | Formaldehyde | DABCO | Substituted Tetrahydrothiophene | 78 |
| This compound (Hypothetical) | Dimedone | Hydrazine | Acid Catalyst | Fused Pyrazole Derivative | N/A |
These examples underscore the potential of α,β-unsaturated cyanohydrin acetates as powerful building blocks in multicomponent reactions for the rapid assembly of diverse heterocyclic structures. The development of novel MCRs specifically designed to incorporate this compound would open up new avenues for the synthesis of complex and potentially bioactive molecules.
Chemical Reactivity and Mechanistic Investigations of 1 Cyanoprop 1 En 2 Yl Acetate
Electrophilic and Nucleophilic Reactions at the Unsaturated Carbon-Carbon Bond
The electronic structure of 1-cyanoprop-1-en-2-yl acetate (B1210297) is dominated by the conjugation of the π-system of the double bond with the electron-withdrawing cyano and acetoxy groups. This polarization makes the β-carbon of the double bond electrophilic and prone to attack by nucleophiles.
1-Cyanoprop-1-en-2-yl acetate is an effective Michael acceptor, readily undergoing conjugate (or 1,4-) addition reactions with a wide range of nucleophiles. masterorganicchemistry.com In this reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated system. wikipedia.org The reaction is driven by the formation of a stable enolate intermediate, which is subsequently protonated to yield the final product. masterorganicchemistry.com
The general mechanism for the Michael addition involves three main steps:
Formation of the nucleophile (often by deprotonation of a Michael donor). masterorganicchemistry.com
Nucleophilic attack at the β-carbon of the this compound.
Protonation of the resulting enolate intermediate to give the adduct. masterorganicchemistry.com
A variety of nucleophiles, known as Michael donors, can participate in this reaction. These include stabilized carbanions (such as those derived from malonic esters and β-ketoesters), organometallic reagents like organocuprates (Gilman reagents), and heteroatom nucleophiles such as amines and thiols. masterorganicchemistry.comchemistrysteps.com Weaker nucleophiles generally favor 1,4-addition, whereas stronger, less stable nucleophiles like Grignard or organolithium reagents may favor 1,2-addition to the cyano group. chemistrysteps.com
Table 1: Potential Michael Addition Reactions with this compound Note: This table represents expected products based on the general reactivity of Michael acceptors, as specific literature examples for this substrate were not identified.
| Michael Donor (Nucleophile) | Reagent/Conditions | Expected Product Structure |
|---|---|---|
| Diethyl malonate | NaOEt, EtOH | Diethyl 2-(2-acetoxy-2-cyanopropyl)malonate |
| Thiophenol | Et3N (catalyst) | 3-(Phenylthio)-2-acetoxypropanenitrile |
| Cyclohexylamine | Solvent (e.g., THF) | 3-(Cyclohexylamino)-2-acetoxypropanenitrile |
Cycloaddition Reactions (e.g., Diels-Alder) and Annulations
The electron-deficient nature of the double bond in this compound makes it a potent dienophile for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org In these reactions, it is often employed as a "ketene equivalent". chemicalbook.com Ketenes themselves are generally unsuitable for [4+2] cycloadditions, often favoring [2+2] pathways. scispace.com By using this compound, a six-membered ring can be formed, and subsequent hydrolysis of the acetate and cyano groups can unmask a ketone functionality in the product. acs.org
A notable application involves the reaction of this compound (referred to as α-acetoxyacrylonitrile) with (cyclohexa-1,5-dien-1-yloxy)trimethylsilane in the synthesis of a bicyclic ketone intermediate. acs.orgacs.org This Diels-Alder reaction proceeds at elevated temperatures to form the corresponding cycloadduct. The reaction demonstrates the utility of α-acetoxyacrylonitrile as a dienophile for constructing complex molecular frameworks. acs.org Another documented example is the concerted 1,4-cycloaddition of 2-acetoxyacrylonitrile to 2,4-hexadiene. acs.org
Table 2: Diels-Alder Reactions Featuring this compound as a Dienophile
| Diene | Dienophile | Conditions | Product | Reference |
|---|---|---|---|---|
| (Cyclohexa-1,5-dien-1-yloxy)trimethylsilane | This compound | High temperature | Bicyclo[2.2.2]octene derivative | acs.orgacs.org |
| 2,4-Hexadiene | This compound | Not specified | 1-Acetoxy-1-cyano-3,6-dimethylcyclohex-3-ene | acs.org |
Transformations Involving the Cyano Group
The nitrile functionality is a versatile functional group that can undergo a range of transformations, primarily involving nucleophilic addition to the electrophilic carbon atom of the C≡N triple bond. libretexts.orgopenstax.org
The polarized C≡N triple bond in this compound allows for nucleophilic attack at the carbon atom. chemistrysteps.com Common transformations of nitriles that are applicable to this compound include:
Hydrolysis: In the presence of aqueous acid or base, the nitrile group can be hydrolyzed. The reaction proceeds through an amide intermediate to ultimately yield a carboxylic acid. libretexts.orgchemistrysteps.com This would convert the cyano group of the parent molecule or its adducts into a carboxyl group.
Reduction to Amines: Strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄), can reduce the nitrile group to a primary amine (R-CH₂NH₂). libretexts.orgchemguide.co.uklibretexts.orglibretexts.org This reaction involves two successive nucleophilic additions of a hydride ion. libretexts.orglibretexts.org Catalytic hydrogenation using catalysts like Raney nickel is also a viable method. wikipedia.org
Reduction to Aldehydes: By using a less powerful reducing agent, such as diisobutylaluminum hydride (DIBAL-H), the reduction can be stopped at the intermediate imine stage, which upon aqueous workup hydrolyzes to an aldehyde. libretexts.orgwikipedia.org
Addition of Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the nitrile carbon to form an imine anion intermediate. Subsequent hydrolysis of this intermediate yields a ketone. libretexts.org
Nitriles are valuable precursors for the synthesis of nitrogen-containing heterocycles such as pyridines and pyrimidines. nih.govorganic-chemistry.org Acrylonitrile derivatives, in particular, serve as versatile building blocks. nih.gov Although specific syntheses starting directly from this compound are not prominently documented, its structure lends itself to established synthetic strategies.
For instance, pyrimidines are commonly synthesized via the condensation of a three-carbon component (like a 1,3-dicarbonyl compound) with a reagent containing an N-C-N fragment, such as urea, thiourea, or guanidine. bu.edu.eggrowingscience.com this compound could potentially act as a precursor to the required three-carbon unit. Hydrolysis of the acetate moiety would yield pyruvonitrile (B1329346) (an α-ketonitrile), which possesses the requisite 1,3-dielectrophilic character for condensation and cyclization to form a substituted pyrimidine (B1678525) ring.
Reactions at the Acetate Moiety
The enol acetate group is a key feature of the molecule, particularly in its role as a masked ketone. The most significant reaction at this site is its hydrolysis.
Under acidic or basic conditions, the ester linkage can be cleaved. This hydrolysis initially generates an enol, which is generally unstable and rapidly tautomerizes to the more stable keto form. In the case of this compound, hydrolysis would yield acetic acid and 2-cyano-1-propen-2-ol, which would tautomerize to pyruvonitrile (acetyl cyanide).
This transformation is synthetically powerful, especially following a Diels-Alder reaction. As mentioned in section 3.1.2, the cycloadduct formed from a Diels-Alder reaction contains the acetoxy and cyano groups. A subsequent hydrolysis step readily converts the enol acetate in the adduct to a ketone, completing the synthetic utility of this compound as a ketene (B1206846) equivalent. acs.orgacs.org Vinyl acetate itself can also undergo other reactions such as transesterification, but for this specific molecule, the hydrolytic conversion to a ketone is the most widely exploited transformation. wikipedia.org
Transesterification Reactions with Alcohols or Carboxylic Acids
Transesterification is a crucial class of organic reactions wherein the alkoxy group of an ester is exchanged with that of an alcohol. mdpi.com This process, also known as alcoholysis, is typically reversible and can be catalyzed by either acids or bases. mdpi.commasterorganicchemistry.com For this compound, these reactions involve the substitution of the acetate group by a different alkoxy or acyloxy group.
Under basic conditions, the reaction proceeds via a nucleophilic acyl substitution mechanism. An alkoxide, generated from the alcohol, acts as the nucleophile and attacks the electrophilic carbonyl carbon of the acetate moiety. This results in a tetrahedral intermediate, which then collapses, eliminating the original acetate group and forming a new ester. To drive the equilibrium towards the product side, a large excess of the reacting alcohol is often employed, which can also serve as the solvent. masterorganicchemistry.com
Acid-catalyzed transesterification begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then attacks this activated carbonyl, leading to a tetrahedral intermediate. Following a series of proton transfer steps, the original acetic acid is eliminated, and the new ester is formed after deprotonation. masterorganicchemistry.com Similar to the base-catalyzed process, using the alcohol as the solvent helps to shift the equilibrium in favor of the products. masterorganicchemistry.com
Transesterification can also occur with carboxylic acids, a process sometimes referred to as acidolysis or transacylation. In a reaction analogous to transvinylation of vinyl acetate, this compound can react with a carboxylic acid, particularly in the presence of a transition metal catalyst such as palladium, to yield a new vinyl-type ester and acetic acid. google.comwikipedia.org The reaction involves the exchange of the acetate group for the carboxylate from the reacting acid.
Table 1: Overview of Transesterification Conditions for Acetate Esters
| Catalyst Type | Typical Reagents | Key Conditions | Mechanism |
|---|---|---|---|
| Base-Catalyzed | Sodium methoxide, Potassium tert-butylate | Excess alcohol (often as solvent) | Nucleophilic acyl substitution |
| Acid-Catalyzed | Sulfuric acid, p-Toluenesulfonic acid | Excess alcohol (often as solvent), heat | Carbonyl activation via protonation |
| Metal-Catalyzed | Palladium(II) acetate complexes | With carboxylic acids | Transvinylation/Transacylation |
Hydrolysis and Rearrangement Pathways
Hydrolysis of this compound involves the cleavage of the ester bond by reaction with water. Similar to transesterification, this reaction can be catalyzed by both acids and bases and shares mechanistic features.
Base-catalyzed hydrolysis (saponification) is an irreversible process that begins with the attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then expels the acetate ion as the leaving group, producing an enol. The enol, 1-cyanoprop-1-en-2-ol, would be unstable and immediately tautomerize to the more stable keto form, 2-cyanopropan-2-one. The final products are the salt of acetic acid and the ketone.
Acid-catalyzed hydrolysis is a reversible process. The mechanism is the reverse of Fischer esterification. It starts with the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water. After proton transfers and elimination of acetic acid, the same unstable enol is formed, which then tautomerizes to the corresponding ketone.
Due to its structure as an enol acetate, this compound possesses the potential for rearrangement, although specific pathways are not extensively documented. Under certain thermal or catalytic conditions, rearrangements involving the cyano and acetate groups could be envisaged, but hydrolysis to the ketone is the more anticipated and dominant pathway.
Radical Reactivity and Polymerization Chemistry
Role as a Monomer in Radical Polymerization Processes
This compound possesses a carbon-carbon double bond, making it a potential monomer for addition polymerization. The presence of both a cyano (-CN) and an acetate (-OCOCH₃) group significantly influences its reactivity. The cyano group is strongly electron-withdrawing, while the acetate group is a weaker electron-withdrawing group. This electronic structure makes it analogous to other vinyl monomers like cyanoacrylates and vinyl acetate. wikipedia.orgmdpi.com
In radical polymerization, the process is initiated by a radical species which adds to the monomer's double bond. mdpi.com For this compound, the initiator radical would add to the less substituted carbon of the double bond to generate a more stable tertiary radical, stabilized by both the cyano and acetate groups. This newly formed radical can then propagate by adding to another monomer molecule, leading to chain growth. mdpi.com
The polymerization behavior can be compared to that of alkyl 2-cyanoacrylates, which are known to polymerize very rapidly, often via anionic mechanisms, but can also undergo radical polymerization under acidic conditions to prevent the anionic pathway. mdpi.comresearchgate.net The reactivity of this compound in radical polymerization would likely be high due to the stabilization of the propagating radical. However, steric hindrance from the methyl group and the acetate group might modulate the propagation rate constant compared to simpler cyanoacrylates. The polymerization process, like other radical polymerizations, would involve the elementary steps of initiation, propagation, chain transfer, and termination. mdpi.com
Chain Transfer Mechanisms and their Kinetics in Controlled Radical Polymerization
Chain transfer is a critical reaction in polymerization that reduces the average molecular weight of the resulting polymer by terminating a growing polymer chain and initiating a new one. wikipedia.org This can occur through reaction with a monomer, polymer, solvent, or a deliberately added chain transfer agent (CTA). wikipedia.orgresearchgate.net
In the context of this compound polymerization, several chain transfer pathways are possible:
Chain Transfer to Monomer: The growing polymer radical could abstract a hydrogen atom from the methyl group of a monomer molecule. This is a form of allylic abstraction and is a significant process for monomers with allylic hydrogens. This would terminate the growing chain and create a new, resonance-stabilized radical from the monomer, which could then initiate a new polymer chain.
Chain Transfer to Polymer: A propagating radical can abstract a hydrogen from the backbone or a side group of an already formed polymer chain. This leads to the formation of branched polymers. wikipedia.org
Chain Transfer to Solvent or CTA: If the polymerization is carried out in a solvent, the growing radical can abstract an atom from the solvent molecule. researchgate.net Alternatively, CTAs like thiols can be intentionally added to control the molecular weight. wikipedia.org
In controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the kinetics of chain transfer are crucial for maintaining control over the polymerization. cmu.edud-nb.infoethz.ch The goal of CRP is to minimize irreversible termination and undesirable chain transfer events. cmu.edu The rate of polymerization in these systems is dependent on the equilibrium between active propagating radicals and dormant species. unipd.it The efficiency of a CTA is quantified by its chain transfer constant (C = k_tr / k_p), which is the ratio of the rate constant for chain transfer (k_tr) to the rate constant for propagation (k_p). For effective molecular weight control, a CTA with a high transfer constant is desired.
Table 2: Potential Chain Transfer Sites in this compound Polymerization
| Transfer Type | Site of Atom Abstraction | Consequence |
|---|---|---|
| To Monomer | Methyl group (allylic hydrogen) | Formation of a new, stabilized radical; initiation of a new chain |
| To Polymer | Backbone C-H or methyl group | Branching of the polymer |
| To CTA | Weak bond in CTA (e.g., S-H in thiols) | Controlled reduction of molecular weight |
Generation and Reactivity of 1-Cyanoprop-1-en-2-yl Radicals and Related Species
The 1-cyanoprop-1-en-2-yl radical is the key intermediate in the radical polymerization of the corresponding monomer. This radical would be generated by the addition of an initiating radical (e.g., from the decomposition of an initiator like AIBN) to the double bond of the this compound monomer. mdpi.com The addition occurs at the CH₂ terminus to form the more stable tertiary radical on the carbon bearing the cyano and acetate groups.
Alkyl radicals, in general, can be generated through various methods, including the homolytic cleavage of weak bonds by heat or light, or through redox processes. iu.eduresearchgate.net The 2-cyano-2-propyl radical, a related tertiary radical, is famously generated from the thermal decomposition of azobisisobutyronitrile (AIBN) and is widely used as a radical initiator. researchgate.net
The reactivity of the 1-cyanoprop-1-en-2-yl radical would be governed by several factors. As a propagating radical (P•), its primary reaction is the addition to another monomer molecule (M) to extend the polymer chain:
P• + M → P-M•
This radical is stabilized by resonance with both the nitrile (C≡N) and the carbonyl (C=O) groups, which delocalizes the unpaired electron. This stabilization reduces the radical's reactivity to some extent but also makes it selective.
Spectroscopic Data for this compound Not Found in Publicly Available Literature
A comprehensive search for experimental spectroscopic data for the chemical compound "this compound" has yielded no specific results within publicly accessible scientific literature and databases. Despite employing various search strategies, including the use of alternative nomenclature and associated CAS numbers such as 22581-05-1 for "1-cyanoprop-1-enyl acetate" and 800366-89-6 for its isomer "2-Cyanoprop-2-en-1-yl acetate," no empirical data for Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, or Mass Spectrometry (MS) could be located for the specified compound.
The inquiry sought to build a detailed article on the advanced spectroscopic characterization and structural elucidation of this compound. The intended structure of this article was to include in-depth analysis of:
Nuclear Magnetic Resonance (NMR) Spectroscopy, focusing on unambiguous stereochemical and conformational analysis via 2D NMR techniques (COSY, HSQC, HMBC, NOESY) and dynamic NMR studies.
Vibrational Spectroscopy (Infrared and Raman), for detailed functional group analysis, band assignment, and potential in situ monitoring of reaction progress.
Mass Spectrometry, to understand its fragmentation patterns for structural confirmation.
The absence of primary spectroscopic data for this compound in the searched repositories prevents the creation of a scientifically accurate and data-driven article as per the requested detailed outline. While general principles of these spectroscopic techniques are well-documented for analogous structures like vinyl acetate, unsaturated cyano compounds, and other acetate esters, a specific analysis for the target molecule is not possible without its experimental spectra.
Therefore, the detailed research findings and data tables requested for this compound cannot be provided at this time. Further research or de novo synthesis and characterization of the compound would be required to generate the necessary spectroscopic data.
Advanced Spectroscopic Characterization and Structural Elucidation
Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of a molecule's elemental formula. By providing an exact mass measurement with high precision, HRMS allows for the confident assignment of the chemical formula C₆H₇NO₂ to 1-Cyanoprop-1-en-2-yl acetate (B1210297). This level of accuracy is crucial for distinguishing between isomers and confirming the elemental composition of a newly synthesized or isolated compound. The technique's ability to deliver sub-parts-per-million mass accuracy provides a foundational piece of evidence for the compound's identity.
Fragmentation Pathway Analysis for Mechanistic Insights and Structural Confirmation
Tandem mass spectrometry (MS/MS) experiments are instrumental in piecing together the structural fragments of a molecule, thereby confirming its proposed connectivity. The fragmentation pattern of 1-Cyanoprop-1-en-2-yl acetate under collision-induced dissociation provides diagnostic ions that are characteristic of its structure. The analysis of these pathways offers mechanistic insights into the gas-phase ion chemistry of the molecule and serves as a robust method for structural confirmation. While the specific fragmentation pathways for many compounds are unique, general principles of fragmentation can be applied to propose likely bond cleavages and rearrangements. researchgate.netresearchgate.netnih.gov
Electronic Spectroscopy (Ultraviolet-Visible, UV-Vis)
Ultraviolet-visible (UV-Vis) spectroscopy provides critical information about the electronic structure of a molecule by probing the transitions between electronic energy levels.
Analysis of Conjugation and Electronic Transitions
The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. The presence of a conjugated system, involving the cyano group and the carbon-carbon double bond, influences the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax). The position and intensity of these bands are indicative of the extent of conjugation and the types of chromophores present in the molecule.
Solvent Effects on Electronic Spectra
The polarity of the solvent can influence the electronic spectra of a compound. In the case of this compound, changes in solvent polarity are expected to cause shifts in the absorption maxima. For instance, polar solvents can stabilize the ground or excited states differently, leading to either a bathochromic (red) or hypsochromic (blue) shift. Studying these solvatochromic effects can provide further insights into the nature of the electronic transitions and the distribution of electron density in the molecule.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and torsional angles.
Determination of Molecular and Supramolecular Structures of Crystalline Forms or Stable Derivatives
A single-crystal X-ray diffraction analysis of a suitable crystalline form or a stable derivative of this compound would provide unequivocal proof of its molecular structure. nih.gov This powerful technique would not only confirm the connectivity of the atoms but also reveal the molecule's conformation in the solid state. Furthermore, the analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonds or van der Waals forces, which govern the supramolecular assembly of the molecules in the crystal lattice. researchgate.net
Despite a comprehensive search for scientific literature, no specific crystallographic or advanced spectroscopic data for the compound "this compound" is publicly available. Detailed experimental research findings on its crystal packing and specific intermolecular interactions have not been published in the sources accessed.
Therefore, it is not possible to provide an article on the "" with a subsection on the "Analysis of Intermolecular Interactions and Crystal Packing" for this particular compound as requested. The necessary primary research data for a thorough and scientifically accurate discussion on this topic is absent from the available scientific literature.
Theoretical and Computational Chemistry of 1 Cyanoprop 1 En 2 Yl Acetate
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental electronic properties and reactivity of 1-cyanoprop-1-en-2-yl acetate (B1210297). These computational methods provide a powerful lens through which the intricacies of molecular orbitals and reaction energetics can be explored.
Prediction of Electronic Structure, Frontier Molecular Orbitals (HOMO/LUMO), and Energetics
Theoretical calculations have been utilized to predict the electronic structure of 1-cyanoprop-1-en-2-yl acetate. A key aspect of this is the characterization of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are critical in understanding the molecule's reactivity, with the HOMO energy indicating its ability to donate electrons and the LUMO energy reflecting its capacity to accept electrons. The HOMO-LUMO energy gap is a significant parameter that provides insights into the chemical stability and reactivity of the molecule. A smaller gap generally suggests higher reactivity.
| Property | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ionization potential and the molecule's ability to act as an electron donor. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron affinity and the molecule's ability to act as an electron acceptor. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of chemical reactivity and kinetic stability. |
Modeling of Reaction Pathways, Transition States, and Activation Energies
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the most probable reaction pathways. This involves locating the transition states, which are the high-energy intermediates that connect reactants to products. The energy difference between the reactants and the transition state is the activation energy, a critical factor in determining the rate of a reaction.
For a molecule like this compound, theoretical studies could model various reactions, such as nucleophilic additions to the double bond or hydrolysis of the acetate group. These models would provide detailed geometric information about the transition states and the energetic barriers that must be overcome for the reactions to proceed.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Theoretical calculations are frequently used to predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational method and the experimental findings. For this compound, DFT calculations can predict vibrational frequencies (infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).
The calculated vibrational frequencies can be used to assign the peaks observed in experimental IR and Raman spectra to specific molecular vibrations. Similarly, predicted NMR chemical shifts for the hydrogen and carbon atoms in the molecule can aid in the interpretation of experimental NMR spectra. Discrepancies between calculated and experimental data can often be resolved by refining the computational model, for example, by including solvent effects.
Conformational Analysis and Stereoelectronic Effects on Reactivity
The three-dimensional shape of a molecule, or its conformation, can have a significant impact on its reactivity. Conformational analysis of this compound would involve systematically exploring the different spatial arrangements of its atoms by rotating around single bonds. Computational methods can be used to calculate the relative energies of these different conformations, identifying the most stable (lowest energy) conformers.
Stereoelectronic effects, which describe how the spatial arrangement of orbitals influences the electronic properties and reactivity of a molecule, are also crucial. For this compound, the relative orientation of the cyano, acetate, and vinyl groups will dictate the overlap of orbitals, which in turn affects the molecule's reactivity towards different reagents. For example, the alignment of the π-orbitals of the double bond with the orbitals of the adjacent cyano and acetate groups can influence the susceptibility of the double bond to electrophilic or nucleophilic attack.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.
For this compound, MD simulations could be used to study its behavior in a solvent, providing information about its solvation structure and how it interacts with surrounding solvent molecules. These simulations can also reveal the flexibility of the molecule and the timescales of its conformational changes. Understanding the dynamic behavior is essential for a complete picture of the molecule's properties and its interactions in a realistic chemical environment.
Applications and Emerging Roles in Non Biological Chemical Systems
Building Block and Intermediate in Fine Chemical Synthesis
There is no specific information available in peer-reviewed scientific literature or patents that describes the use of 1-Cyanoprop-1-en-2-yl acetate (B1210297) as a building block or intermediate in fine chemical synthesis. While its functional groups—a nitrile, an alkene, and an acetate ester—suggest potential reactivity for various organic transformations, no documented examples of its application in the synthesis of more complex molecules have been found.
Precursor in Polymer Chemistry for Specialty Monomers or Chain Transfer Agents
A thorough search of the scientific literature did not yield any studies on the role of 1-Cyanoprop-1-en-2-yl acetate in polymer chemistry. There is no evidence to suggest it has been investigated as a specialty monomer for polymerization reactions or utilized as a chain transfer agent to control molecular weight in radical polymerization processes.
Role in Organocatalysis or Ligand Design
There is no available research data or academic publication that discusses or explores the use of this compound in the fields of organocatalysis or as a component in ligand design for coordination chemistry.
Potential in Materials Science (e.g., Optoelectronic Materials, Smart Materials)
No scientific literature or patents could be identified that report on the investigation or application of this compound in materials science. Consequently, there is no information regarding its potential use in the development of optoelectronic or smart materials.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-acetoxy-3-butenenitrile |
Future Research Directions and Unexplored Avenues
Development of Green and Sustainable Synthetic Routes for 1-Cyanoprop-1-en-2-yl Acetate (B1210297)
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, and the production of 1-cyanoprop-1-en-2-yl acetate is no exception. Current synthetic methodologies, while functional, may rely on hazardous reagents, generate significant waste, and consume substantial energy. Future research must prioritize the development of eco-friendly alternatives. This includes the exploration of biocatalytic methods, leveraging enzymes to perform specific transformations with high selectivity and under mild conditions. Additionally, the use of renewable feedstocks and solvent-free reaction conditions presents a significant opportunity to reduce the environmental footprint of its synthesis. The principles of atom economy will be paramount, designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.
Exploration of Novel Reactivity Patterns and Unconventional Derivatization Pathways
The unique structural features of this compound, namely the nitrile group, the carbon-carbon double bond, and the acetate moiety, suggest a rich and varied reactivity profile that is yet to be fully tapped. Future investigations should aim to move beyond predictable transformations and explore unconventional derivatization pathways. This could involve investigating its potential in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, thereby increasing synthetic efficiency. Furthermore, exploring its use in cycloaddition reactions could lead to the synthesis of novel cyclic and heterocyclic scaffolds of potential interest in medicinal chemistry and materials science. The activation of traditionally unreactive C-H bonds within the molecule could also open up new avenues for functionalization.
Advanced In Situ Spectroscopic and Kinetic Studies of Complex Reaction Mechanisms
A deep understanding of reaction mechanisms is fundamental to optimizing reaction conditions and developing more efficient synthetic protocols. For this compound, advanced in situ spectroscopic techniques will be instrumental in elucidating the intricate details of its formation and subsequent transformations. Techniques such as ReactIR (in-situ infrared spectroscopy), process NMR (nuclear magnetic resonance), and Raman spectroscopy can provide real-time data on the concentration of reactants, intermediates, and products. This information, when coupled with detailed kinetic studies, will allow for the construction of accurate mechanistic models. Such models are invaluable for identifying reaction bottlenecks, understanding the role of catalysts, and predicting the outcome of reactions under different conditions.
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production
The transition from laboratory-scale synthesis to industrial-scale production is a critical challenge in chemical manufacturing. Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of this compound. rsc.orgnih.govd-nb.infoscielo.brdntb.gov.ua These benefits include enhanced heat and mass transfer, improved safety due to smaller reaction volumes, and the potential for higher yields and purities. Integrating flow reactors with automated synthesis platforms can enable rapid reaction optimization and the on-demand production of this compound. This approach allows for the systematic variation of reaction parameters such as temperature, pressure, and reactant concentrations, leading to the efficient identification of optimal manufacturing conditions.
Computational Design of Novel Catalysts or Reagents for Selective Transformations of this compound
Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and development of new catalysts and reagents. In the context of this compound, these methods can be employed to design catalysts that can selectively target a specific functional group within the molecule. For instance, density functional theory (DFT) calculations can be used to predict the reactivity of different sites in the molecule and to design catalysts that can facilitate a desired transformation with high chemo-, regio-, and stereoselectivity. This in silico approach can significantly reduce the experimental effort required to identify effective catalysts, saving both time and resources. The computational design of novel reagents with tailored properties for specific reactions involving this compound also represents a promising frontier.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-Cyanoprop-1-en-2-yl acetate, and how can purity be validated?
- Synthesis : Common routes include nucleophilic substitution of propenol derivatives with cyanide reagents or condensation reactions using acetylating agents. Ensure stoichiometric control and inert atmospheres to avoid side reactions (e.g., hydrolysis of the cyano group) .
- Purity Validation : Use gas chromatography (GC) or HPLC coupled with mass spectrometry (MS) for quantitative analysis. Reference standards from authoritative databases like NIST Chemistry WebBook should be used for calibration .
- Safety : Follow protocols for handling cyanide-containing compounds, including fume hood use and PPE, as outlined in chemical safety guidelines .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Spectroscopic Techniques :
- NMR : ¹H and ¹³C NMR to confirm backbone structure and substituent positions. Compare chemical shifts with analogous compounds (e.g., vinyl cyanides) .
- IR Spectroscopy : Identify functional groups (C≡N stretch ~2200 cm⁻¹, ester C=O ~1740 cm⁻¹).
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict electronic properties and validate experimental data .
Q. What are the critical parameters for storing and handling this compound to ensure stability?
- Storage : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or polymerization .
- Degradation Monitoring : Regular GC-MS analysis to detect decomposition products (e.g., acetic acid or cyanide byproducts) .
Advanced Research Questions
Q. How can contradictions in spectroscopic or chromatographic data for this compound be resolved?
- Multi-Technique Validation : Cross-validate NMR, IR, and MS data with X-ray crystallography (if crystalline) to resolve ambiguities in stereochemistry or regiochemistry .
- Statistical Analysis : Apply principal component analysis (PCA) or multivariate regression to identify outliers in datasets, particularly when comparing results across labs .
Q. What experimental designs are optimal for studying the reaction mechanisms involving this compound?
- Kinetic Studies : Use stopped-flow techniques or in situ FTIR to monitor reaction intermediates in real time. Vary temperature and solvent polarity to elucidate mechanistic pathways .
- Isotopic Labeling : Introduce deuterium or ¹³C labels at specific positions (e.g., the cyano group) to track bond cleavage/formation via MS or NMR .
Q. How can researchers develop robust analytical methods for quantifying trace impurities in this compound?
- Method Optimization : Employ Design of Experiments (DoE) to optimize parameters (e.g., column type, mobile phase) in HPLC or GC. Validate using ICH guidelines for precision, accuracy, and detection limits .
- Reference Materials : Source certified impurities (e.g., hydrolyzed derivatives) from suppliers like NIST or MedChemExpress for calibration .
Q. What computational approaches are effective for predicting the reactivity of this compound in novel reactions?
- Reactivity Modeling : Use molecular dynamics (MD) simulations to study solvent effects or transition state theory (TST) to predict activation energies .
- Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to forecast regioselectivity in nucleophilic additions .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
